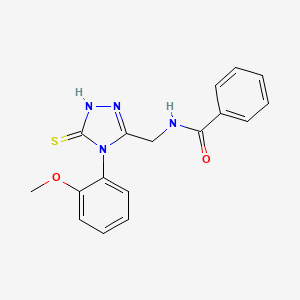
N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide" is a structurally complex molecule that is likely to exhibit interesting chemical and physical properties due to its diverse functional groups. The presence of a 1,2,4-triazole ring, a thioxo group, and methoxyphenyl and benzamide moieties suggest potential for interactions such as hydrogen bonding and π-π stacking, which could be relevant in various chemical contexts, including anion binding, molecular recognition, and supramolecular assembly .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the reaction of amines with thiocyanates and aroyl chlorides, as seen in the production of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis process is likely to be sensitive to solvent conditions and may proceed under solvent-free conditions or in solvents like acetonitrile .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These methods provide insights into the crystal system, lattice constants, and molecular geometry, which are crucial for understanding the compound's three-dimensional conformation and potential intermolecular interactions . The presence of substituents on the benzamide ring can influence the molecular conformation and the modes of supramolecular aggregation .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including anion binding and gelation. The anion binding affinity can be significantly enhanced by the presence of intramolecular hydrogen bonds within the N-benzamide moiety . Additionally, the gelation behavior of benzamide derivatives can be influenced by the presence of methyl functionality and non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions are critical in the formation of supramolecular structures and can be manipulated by altering the molecular design .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The electron-donating character of substituents like methoxy groups can affect the absorption properties of the compounds . Theoretical calculations, such as those determining HOMO and LUMO energies, can predict the chemical reactivity and stability of the molecules . The antioxidant properties of these compounds can also be assessed using assays like the DPPH free radical scavenging test, indicating potential biological relevance . The molecular electrostatic potential (MEP) surface map can provide further insights into the reactive sites of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Compounds with triazole and benzamide structures are frequently explored for the synthesis of novel heterocyclic compounds due to their interesting chemical properties and potential biological activities. For example, research on the synthesis of novel benzodifuranyl derivatives and their analgesic and anti-inflammatory activities showcases the utility of similar structures in creating new chemical entities with potential therapeutic benefits (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activities : Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities, indicating the potential of these compounds to serve as bases for developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Molecular Structure Analysis : The detailed molecular structure analysis, including X-ray diffraction and DFT calculations, provides insights into the electronic properties and chemical reactivity of compounds with methoxyphenyl and benzamide components, which are crucial for understanding their interactions in biological systems and material sciences (S. Demir, Sukriye Cakmak, N. Dege, H. Kutuk, M. Odabaşoǧlu, R. A. Kepekçi, 2015).
Biological Applications
- Antibacterial and Antifungal Agents : The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and their evaluation as antibacterial and antifungal agents demonstrate the ongoing research into utilizing similar structures for addressing microbial resistance, showcasing the potential pharmaceutical applications of such compounds (M. Helal, S. Abbas, M. Salem, A. A. Farag, Y. Ammar, 2013).
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-10-6-5-9-13(14)21-15(19-20-17(21)24)11-18-16(22)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBTFLOEBGDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

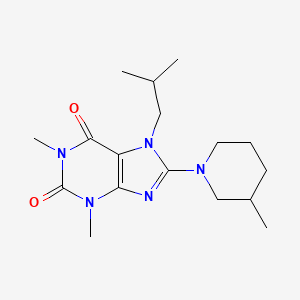
![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)
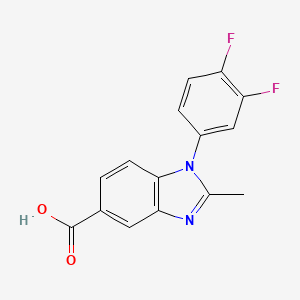


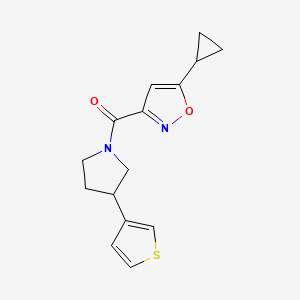
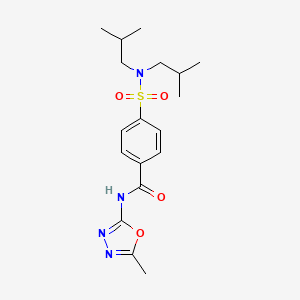

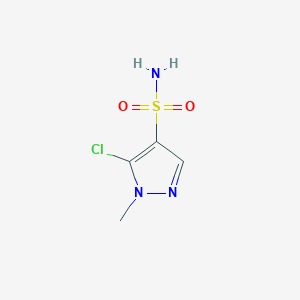

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)
![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

